ethyl 3-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino]-5-methoxy-1H-indole-2-carboxylate is a complex organic compound that combines several functional groups, including an indole ring, a piperazine moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate involves multiple steps, starting with the preparation of the indole core. The indole ring can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis . The piperazine moiety is typically introduced through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts . The final step involves coupling the fluorophenyl group to the piperazine moiety, followed by esterification to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino]-5-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Ethyl 3-[[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino]-5-methoxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 3-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as serotonin receptors. The piperazine moiety is known to interact with serotonin receptors, potentially modulating their activity and influencing neurotransmitter release . The indole ring may also contribute to the compound’s biological activity by interacting with other cellular targets .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the indole ring.
Indole-3-acetic acid: Contains the indole ring but lacks the piperazine and fluorophenyl groups.
Uniqueness
Ethyl 3-[[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino]-5-methoxy-1H-indole-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indole ring and the piperazine moiety allows for interactions with a wide range of biological targets, making it a versatile compound for scientific research .
Properties
IUPAC Name |
ethyl 3-[[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino]-5-methoxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3S/c1-3-31-22(29)21-20(18-14-17(30-2)8-9-19(18)25-21)26-23(32)28-12-10-27(11-13-28)16-6-4-15(24)5-7-16/h4-9,14,25H,3,10-13H2,1-2H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNGSUFDUBLPRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC(=S)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.